Dichloroacetonitrile is a colorless to pale yellow liquid at room temperature []. It is a halogenated acetonitrile, meaning it has chlorine atoms replacing hydrogen atoms in the parent molecule acetonitrile (CH3CN) []. While its natural occurrence is limited, it can be formed during water chlorination or chloramination as a byproduct from organic matter. Dichloroacetonitrile holds significance in research due to its reactivity and potential applications in organic synthesis [, ].
The Lewis structure of dichloroacetonitrile features a central carbon atom bonded to two chlorine atoms, a cyano group (C≡N), and a hydrogen atom. The molecule has a trigonal planar geometry around the central carbon due to the three sp2 hybridized orbitals forming sigma bonds with the attached atoms. The lone pair on the nitrogen atom contributes to the overall electron geometry but doesn't participate in bonding.
A notable aspect of the structure is the presence of the cyano group. The cyano group is a strong electron-withdrawing group, meaning it pulls electron density towards itself. This electronic effect influences the reactivity of the molecule, making the carbon-chlorine bonds susceptible to nucleophilic attack [].
Dichloroacetonitrile participates in various organic reactions. Here are some key examples:
Dichloroacetonitrile is primarily used as a reactant in organic synthesis and doesn't have a known biological mechanism of action.
Dichloroacetonitrile is a toxic and hazardous compound. Here are some key safety concerns:
Flammable;Corrosive;Irritant